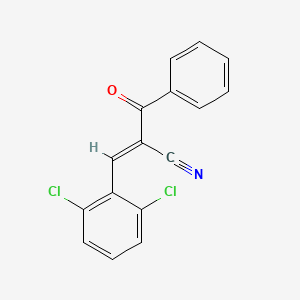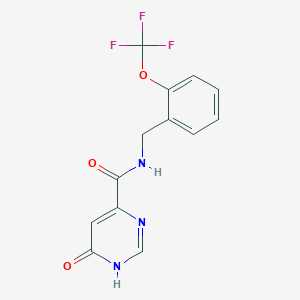![molecular formula C26H17BrN2 B2628423 13-(4-bromobenzyl)-13H-indolo[3,2-c]acridine CAS No. 860783-92-2](/img/structure/B2628423.png)
13-(4-bromobenzyl)-13H-indolo[3,2-c]acridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“13-(4-bromobenzyl)-13H-indolo[3,2-c]acridine” is a chemical compound . It’s a part of the acridine derivatives, which have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections .
Molecular Structure Analysis
The molecular formula of “13-(4-bromobenzyl)-13H-indolo[3,2-c]acridine” is C26H21BrN2 . The average mass is 441.362 Da, and the monoisotopic mass is 440.088806 Da .Chemical Reactions Analysis
While specific chemical reactions involving “13-(4-bromobenzyl)-13H-indolo[3,2-c]acridine” are not detailed in the searched resources, acridine derivatives are known for their wide variety of applications in pharmacology and industry .Scientific Research Applications
Anticancer Research
13-(4-bromobenzyl)-13H-indolo[3,2-c]acridine has shown potential as an anticancer agent. Its structure allows it to intercalate into DNA, disrupting the replication process and inducing apoptosis in cancer cells. This compound is being studied for its effectiveness against various cancer types, including breast, lung, and colon cancers .
Antimicrobial Activity
Research has indicated that this compound possesses significant antimicrobial properties. It has been tested against a range of bacterial and fungal pathogens, showing promising results in inhibiting their growth. This makes it a candidate for developing new antibiotics, especially in the face of rising antibiotic resistance .
Photodynamic Therapy
In photodynamic therapy (PDT), 13-(4-bromobenzyl)-13H-indolo[3,2-c]acridine can be used as a photosensitizer. When exposed to specific wavelengths of light, it produces reactive oxygen species that can kill cancer cells or pathogens. This application is particularly useful for treating localized infections and tumors .
Fluorescent Probes
Due to its unique chemical structure, this compound can be used as a fluorescent probe in biological imaging. It can bind to specific biomolecules and emit fluorescence under certain conditions, aiding in the visualization of cellular processes and structures in real-time .
Neuroprotective Agents
Studies have explored the neuroprotective effects of 13-(4-bromobenzyl)-13H-indolo[3,2-c]acridine. It has shown potential in protecting neurons from oxidative stress and apoptosis, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This makes it a promising candidate for developing treatments for these conditions .
Organic Electronics
In the field of organic electronics, this compound is being investigated for its use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its electronic properties make it suitable for these applications, potentially leading to more efficient and cost-effective electronic devices .
DNA Intercalators
As a DNA intercalator, 13-(4-bromobenzyl)-13H-indolo[3,2-c]acridine can be used in molecular biology research to study DNA interactions and structures. This application is crucial for understanding genetic processes and developing new genetic engineering techniques .
Material Science
The compound’s unique properties also make it useful in material science for developing new materials with specific electronic, optical, or mechanical properties. This can lead to innovations in various industries, including electronics, photonics, and nanotechnology .
Mechanism of Action
Target of Action
Acridine derivatives, a class to which this compound belongs, are known to interact with dna and related enzymes .
Mode of Action
Acridine derivatives typically exert their effects through dna intercalation . This interaction with DNA and related enzymes is principally responsible for the mode of action of acridine derivatives .
Biochemical Pathways
The interaction of acridine derivatives with dna can impact various biological processes involving dna and related enzymes .
Result of Action
The interaction of acridine derivatives with dna can lead to various changes at the molecular and cellular levels .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of acridine derivatives .
Future Directions
The development of acridine derivatives with enhanced therapeutic potency and selectivity is a main topic of research . More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives, as well as their synthesis procedures, in order to vary the type and position of the substituent on the acridine core and broaden the applicability of acridine derivatives .
properties
IUPAC Name |
13-[(4-bromophenyl)methyl]indolo[3,2-c]acridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17BrN2/c27-20-12-9-17(10-13-20)16-29-24-8-4-2-6-21(24)22-14-11-19-15-18-5-1-3-7-23(18)28-25(19)26(22)29/h1-15H,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PATDCTBCEACWPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC4=C(C3=N2)N(C5=CC=CC=C45)CC6=CC=C(C=C6)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
13-(4-bromobenzyl)-13H-indolo[3,2-c]acridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Methylphenyl)-4-pyrido[2,3-d]pyrimidin-4-ylmorpholine](/img/structure/B2628344.png)
![tert-butyl (1-(((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)amino)-1-oxopropan-2-yl)carbamate](/img/structure/B2628345.png)
![4-nitro-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2628347.png)
![N-[4-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)cyclohexyl]-3-methoxy-2-methyl-2H-indazole-6-carboxamide](/img/structure/B2628348.png)
![1-{[(2-Fluorophenyl)amino]carbonyl}piperidine-3-carboxylic acid](/img/structure/B2628350.png)
![2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2628351.png)

![2-chloro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide](/img/structure/B2628353.png)

amine](/img/structure/B2628357.png)
![[(1R,3Z,5R,7S,11R,12R,13S,14S)-1,11-diacetyloxy-3,6,6,14-tetramethyl-10-methylidene-2-oxo-13-tricyclo[10.3.0.05,7]pentadec-3-enyl] pyridine-3-carboxylate](/img/structure/B2628361.png)

![5-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2628363.png)